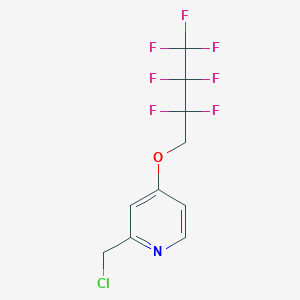

![molecular formula C14H8F3N5O2S B2472893 5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole CAS No. 300860-97-3](/img/structure/B2472893.png)

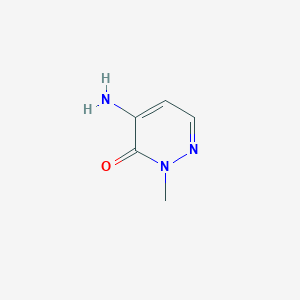

5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tetrazole derivatives has been a topic of interest in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis

The molecular structure of “5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole” is complex. It includes a tetrazole ring, a phenyl ring, and a nitro group attached to a trifluoromethyl group .Scientific Research Applications

Activation in Acid-Catalyzed Phosphoramidite Alcoholysis : Compounds like 5-(4-nitrophenyl)-1H-tetrazole have been studied for their efficiency as activators in phosphoramidite alcoholysis. The study found that the rates of these reactions increased with the increasing acidity of the azoles, indicating their potential utility in such chemical processes (Nurminen, Mattinen, & Lönnberg, 2003).

Prototropic Tautomerism in 1-Aryltetrazol-5-ones and -thiones : Studies on prototropic tautomerism of compounds like 1-(4-nitrophenyl)tetrazole-5-thiones have contributed to the understanding of such chemical phenomena in the gas phase. These insights are valuable for the development of novel compounds and understanding their stability (Poplavskaya et al., 2000).

Potential in Anti-HIV Studies : Derivatives of 1H-tetrazol-5-amine, which may include structural similarities to 5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole, have been explored for their potential in anti-HIV studies. This research is crucial for the development of new therapeutic agents (Bielenica et al., 2017).

Synthesis and Characterization in Energetic Compounds : The synthesis and characterization of related compounds like 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole have been studied for their potential as high nitrogen energetic compounds. Such studies are important for applications in materials science and engineering (Li, Liu, & Pang, 2012).

Nitration of Styrenes : Research involving 2-methyl-5-trinitromethyltetrazole, a compound structurally related to the one , has been conducted to understand its reactions with styrenes as a nitrating agent. Such studies are significant in the field of organic synthesis and chemical transformations (Abdel’rakhim & Tyrkov, 2012).

Mechanism of Action

Mode of Action

It’s known that tetrazole derivatives can react with amidite groups to form highly reactive intermediates . These intermediates can then form bonds with other molecules, potentially leading to changes in cellular processes.

Biochemical Pathways

These species then undergo conjugation transformations by a variety of pathways .

Pharmacokinetics

It’s known that many tetrazole-containing compounds have long half-lives due to enterohepatic recirculation mechanisms .

properties

IUPAC Name |

5-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1-phenyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N5O2S/c15-14(16,17)9-6-7-12(11(8-9)22(23)24)25-13-18-19-20-21(13)10-4-2-1-3-5-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKWWEBDEOPKDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide](/img/structure/B2472810.png)

![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/no-structure.png)

![N-(3-fluoro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2472816.png)

![3-[(2R,5R)-2,5-Dimethylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2472820.png)

![N-cyclopropyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2472823.png)

![9-(2-methoxyphenethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2472826.png)

![2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2472830.png)